molecular formula C19H32O2 B13974801 (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran CAS No. 54664-77-6

(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran

Cat. No.: B13974801
CAS No.: 54664-77-6
M. Wt: 292.5 g/mol
InChI Key: BUOGADDGOQWWDH-ONEGZZNKSA-N
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Description

(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran (CAS: 54664-77-6) is a pyran-derived ether with a 14-carbon unsaturated side chain featuring both a triple bond at position 9 and an (E)-configured double bond at position 11. This compound is industrially relevant, with applications in agrochemicals, pesticides, and pharmaceutical intermediates due to its lipophilic nature and reactivity . Its molecular formula is C₁₉H₃₀O₂ (MW: 290.45 g/mol), and it is typically synthesized via protective group strategies, such as tetrahydropyran (THP) ether formation, followed by functionalization of the unsaturated chain .

Properties

CAS No.

54664-77-6

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

2-[(E)-tetradec-11-en-9-ynoxy]oxane

InChI

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,7-18H2,1H3/b4-3+

InChI Key

BUOGADDGOQWWDH-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/C#CCCCCCCCCOC1CCCCO1

Canonical SMILES

CCC=CC#CCCCCCCCCOC1CCCCO1

Origin of Product

United States

Preparation Methods

Overview

The preparation of (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran generally involves the synthesis of the tetrahydropyran ring system followed by etherification with an (E)-11-tetradecen-9-yn-1-ol or its derivative. The key synthetic challenge lies in the selective formation of the ether bond linking the alkyne-containing side chain to the tetrahydropyran ring while preserving the stereochemistry of the (E)-alkene and the integrity of the alkyne group.

Synthetic Route from Patent EP3228617A1

A European patent (EP3228617A1) describes a production method for tetrahydro-2H-pyran derivatives, which can be adapted for the synthesis of (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran. The method involves:

  • Step 1: Preparation of the tetrahydropyran ring
    The tetrahydropyran ring can be synthesized via acid-catalyzed cyclization of appropriate hydroxyalkenes or by hydrogenation of pyran derivatives.

  • Step 2: Formation of the ether linkage
    The hydroxyl group of the tetrahydropyran intermediate is reacted with (E)-11-tetradecen-9-yn-1-ol or its activated derivative (e.g., halide or tosylate) under conditions favoring nucleophilic substitution to form the ether bond.

  • Step 3: Purification and isolation
    The product is purified by standard chromatographic techniques to isolate the pure (E)-configured tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran.

This method emphasizes mild reaction conditions to prevent isomerization of the (E)-alkene and to protect the alkyne moiety from side reactions.

Alternative Synthetic Considerations

  • Use of protecting groups:
    To avoid side reactions of the alkyne functionality during ether formation, protecting groups such as silyl ethers may be employed on the alkyne or hydroxyl precursors.

  • Stereochemical control:
    Maintaining the (E)-configuration of the tetradecenyl side chain is critical. This is typically ensured by starting from stereochemically pure precursors and avoiding harsh reaction conditions that could cause double bond isomerization.

  • Catalysts and reagents:
    Common reagents for etherification include alkyl halides or sulfonates (e.g., tosylates) of the alkyne-containing alcohol, with bases such as potassium carbonate or sodium hydride in aprotic solvents. Acid catalysts may be used for ring formation but are avoided during ether bond formation to prevent side reactions.

Data Table: Summary of Preparation Parameters

Preparation Step Reagents/Conditions Notes
Tetrahydropyran ring synthesis Acid-catalyzed cyclization or hydrogenation Mild acid catalysts (e.g., p-toluenesulfonic acid); hydrogenation over Pd/C
Ether bond formation (E)-11-tetradecen-9-yn-1-ol derivative + base Alkyl halide or tosylate derivative; K2CO3 or NaH; aprotic solvent (DMF, THF)
Purification Chromatography (silica gel column) To isolate pure (E)-isomer and remove side products
Protection (optional) Silyl ethers or other protecting groups Used to protect alkyne or hydroxyl groups if necessary

Research Findings and Analysis

  • The patent EP3228617A1 provides the most authoritative and detailed method for the production of tetrahydro-2H-pyran derivatives, including the target compound, highlighting the importance of selective ether formation and stereochemical integrity.

  • Physicochemical data from PubChem and chemical suppliers confirm the molecular structure and properties, supporting the synthetic approach that preserves the conjugated alkyne and alkene system.

  • No significant alternative synthetic routes or industrial-scale processes are widely documented in publicly available literature, indicating that the patent method remains the primary reference for preparation.

  • The compound's relatively high logP (~6) and low polarity suggest that purification steps favor nonpolar chromatographic media, consistent with the hydrophobic long alkyl chain and tetrahydropyran ring.

Chemical Reactions Analysis

Types of Reactions

(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the double and triple bonds in the aliphatic chain.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alkanes or alkenes.

Scientific Research Applications

(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and membrane interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound is compared to analogs with varying chain lengths, unsaturation patterns, and substituents (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight logP* Key Structural Features Applications
(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran 54664-77-6 C₁₉H₃₀O₂ 290.45 ~5.2 14C chain; E-double bond (C11), triple bond (C9) Agrochemicals, pesticides
2-(9-Decynyloxy)tetrahydropyran 19754-58-6 C₁₅H₂₆O₂ 238.37 N/A 10C chain; triple bond (C9) Synthetic intermediate
2-[(E)-9-Dodecenyloxy]tetrahydro-2H-pyran N/A C₁₇H₃₂O₂ 268.43 5.226 12C chain; E-double bond (C9) Pharmaceutical research
Tetrahydro-2-(tetradec-13-ynyloxy)-2H-pyran 73101c C₁₉H₃₀O₂ 290.45 N/A 14C chain; triple bond (C13) Lab-scale synthesis

*logP values estimated or reported from literature.

Key Observations :

  • Unsaturation : The combination of a triple bond (C9) and E-double bond (C11) in the target compound distinguishes it from analogs with single unsaturations. This likely increases reactivity in cycloaddition or cross-coupling reactions .
  • Stereochemistry: The (E)-configuration at C11 may influence intermolecular interactions, affecting crystallization or biological activity compared to non-stereospecific analogs .

Yield Comparison :

  • The target compound’s synthesis (similar to ) achieves moderate yields (~56–76%) using transition metal catalysts, whereas simpler analogs (e.g., 2-(9-decynyloxy)tetrahydropyran) require fewer steps and higher yields .

Reactivity and Functionalization

  • Triple Bond Reactivity: The target compound’s triple bond at C9 enables click chemistry (e.g., azide-alkyne cycloaddition), contrasting with analogs lacking this feature.
  • Double Bond Stability : The E-double bond at C11 may confer resistance to isomerization under acidic conditions compared to Z-configured analogs, enhancing stability in formulation .

Research Findings and Challenges

  • Spectral Characterization : emphasizes NMR (¹H, ¹³C) and IR for confirming unsaturated bond positions and stereochemistry, critical for distinguishing the target compound from analogs .
  • Synthetic Challenges : Positioning both triple and double bonds in the target compound requires precise stoichiometry and protection-deprotection steps, increasing complexity compared to single-unsaturation analogs .

Biological Activity

(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran, with CAS number 54664-77-6, is an organic compound notable for its unique molecular structure and potential biological activities. The molecular formula is C19H32O2C_{19}H_{32}O_{2} with a molecular weight of approximately 292.46 g/mol. This compound features a tetrahydropyran ring substituted with a long-chain alkyne, which may influence its interactions in biological systems.

PropertyValue
Molecular FormulaC19H32O2C_{19}H_{32}O_{2}
Molecular Weight292.46 g/mol
CAS Number54664-77-6
EINECS Number259-285-7
LogP5.2299

Synthesis and Characterization

The synthesis of (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran involves multi-step organic reactions that typically include the formation of the tetrahydropyran ring and subsequent alkylation with the tetradecen-9-yne moiety. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Research indicates that (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran may exhibit biological activities through various mechanisms:

  • Aryl Hydrocarbon Receptor (AhR) Agonism : Similar to other compounds in its class, it may activate AhR pathways, which are crucial for mediating responses to environmental toxins and regulating immune responses .
  • Antioxidant Properties : Preliminary studies suggest that compounds with similar structures can act as antioxidants, potentially mitigating oxidative stress in cellular systems.
  • Antimicrobial Activity : Some derivatives of tetrahydropyran compounds have shown promise as antimicrobial agents, indicating that (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran may possess similar properties.

Case Studies

  • Study on AhR Activation : A study focusing on halogenated carbazoles highlighted the structure-dependent induction of CYP1A1 and CYP1B1 gene expression in breast cancer cells, drawing parallels to potential activities of (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran in modulating similar pathways .
  • Antioxidant Activity Assessment : In vitro assays have been conducted using various derivatives to evaluate their ability to scavenge free radicals. Results indicated that certain structural modifications enhance antioxidant capacity, suggesting a pathway for further exploration with (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran. Investigations should focus on:

  • In Vivo Studies : To validate the findings from in vitro studies and assess pharmacokinetics.
  • Mechanistic Studies : To elucidate the specific pathways involved in its biological activity.
  • Structure-Activity Relationship (SAR) Analyses : To optimize its efficacy and safety profile for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are common synthetic strategies for preparing (E)-tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran derivatives?

  • Methodology : The compound can be synthesized via copper(II)–bisphosphine-catalyzed oligomerization, as demonstrated for structurally related tetrahydropyrans. Key steps include:

  • Selection of appropriate alkenols (e.g., 3,5-dimethylhex-5-en-1-ol) and aldehydes (e.g., cinnamaldehyde) as starting materials.
  • Use of L3 ligand (Cu(II)–bisphosphine complex) to control diastereoselectivity during cyclization .
  • Characterization via 1H^1H and 13C^{13}C NMR to confirm regiochemistry and coupling constants (e.g., J=8.5HzJ = 8.5 \, \text{Hz} for axial-equatorial coupling in the pyran ring) .

Q. How can NMR spectroscopy distinguish stereoisomers of tetrahydropyran derivatives?

  • Methodology :

  • Analyze 1H^1H NMR splitting patterns for axial vs. equatorial protons. For example, equatorial protons exhibit smaller coupling constants (J=2.04.0HzJ = 2.0-4.0 \, \text{Hz}), while axial protons show larger couplings (J=8.510.0HzJ = 8.5-10.0 \, \text{Hz}) due to trans-diaxial interactions .
  • Use 13C^{13}C DEPT-135 to identify methyl or methoxy substituents (e.g., δ 22–25 ppm for methyl groups attached to the pyran ring) .

Q. What safety precautions are critical when handling tetrahydropyran derivatives?

  • Methodology :

  • Follow GHS Category 1 protocols for severe eye irritation (e.g., H318 hazard code). Use fume hoods, wear nitrile gloves, and employ face shields during synthesis .
  • Store compounds under inert gas (e.g., argon) at 2–8°C to prevent degradation or polymerization .

Advanced Research Questions

Q. How does the (E)-configuration of the tetradecenyl chain influence reactivity in cross-coupling reactions?

  • Methodology :

  • The (E)-alkene geometry enhances steric accessibility for Stille or Suzuki couplings. For example, the 11-tetradecen-9-ynyloxy group can undergo regioselective Pd-catalyzed coupling with aryl halides (e.g., 4-fluoroiodobenzene) to introduce fluorophenyl substituents .
  • Compare reaction yields between (E)- and (Z)-isomers using 1H^1H NMR integration of coupling products (e.g., 88% yield for (E)-configured derivatives vs. <50% for (Z)) .

Q. What analytical challenges arise in quantifying diastereomeric impurities in tetrahydropyran derivatives?

  • Methodology :

  • Use chiral GC-MS or HPLC with β-cyclodextrin columns to resolve enantiomers. For example, diastereomers of 4-methyl-2-phenyltetrahydro-2H-pyran show baseline separation at 25°C with a hexane/isopropanol (95:5) mobile phase .
  • Apply mass fragmentation patterns (e.g., m/z 176.25 for [M+H]+^+ ions) to differentiate impurities .

Q. How can computational modeling optimize reaction conditions for Prins cyclization in tetrahydropyran synthesis?

  • Methodology :

  • Employ DFT calculations (e.g., B3LYP/6-31G*) to predict transition-state energies for cyclization steps. For example, benzaldehyde dimethyl acetal reacts with silanes under acidic conditions (pH 2–3) to form 4-methyl-2-phenyltetrahydro-2H-pyran with 72% theoretical yield .
  • Validate models using kinetic isotope effects (KIEs) measured via 2H^2H-labeled substrates .

Q. What role do tetrahydropyran derivatives play in modulating biological pathways (e.g., anti-inflammatory activity)?

  • Methodology :

  • Investigate interactions with COX-2 enzymes using molecular docking (e.g., AutoDock Vina). The 2-yloxy substituent may hydrogen-bond with Arg120/His90 residues, reducing prostaglandin synthesis .
  • Compare IC50_{50} values between tetrahydropyran derivatives and commercial NSAIDs (e.g., celecoxib) using in vitro assays .

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